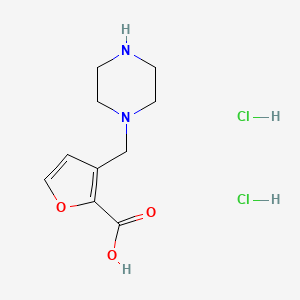

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

3-(piperazin-1-ylmethyl)furan-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.2ClH/c13-10(14)9-8(1-6-15-9)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKLPZDLFIVLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(OC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride (CAS: 1258826-86-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14Cl2N2O3

- Molecular Weight : 277.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate biological pathways through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with receptors, leading to changes in signal transduction processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. This compound has been tested for its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values ranging from 32 to 512 µg/mL |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial for developing new therapeutic agents against resistant strains.

Anticancer Potential

Research has also focused on the anticancer properties of piperazine derivatives. The compound's ability to inhibit tumor growth has been investigated, particularly its effect on cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in certain cancer cell lines, suggesting a potential role as an anticancer agent.

- Mechanistic Insights : The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds and their derivatives, providing insights into structure-activity relationships (SAR):

- Antibacterial Studies : A study published in MDPI highlighted that piperazine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with particular emphasis on the role of substituents in enhancing bioactivity .

- Antifungal Activity : Another study indicated that specific structural modifications in piperazine-containing compounds could lead to enhanced antifungal properties against strains like Candida albicans .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a furan ring substituted with a piperazine group. Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Antibacterial Activity

Studies have shown that compounds similar to 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

| Compound | Bacteria Tested | Activity (MIC) |

|---|---|---|

| Compound A | S. aureus | 1.56 μg/mL |

| Compound B | E. coli | 2.00 μg/mL |

| Compound C | K. pneumoniae | 3.00 μg/mL |

Antitubercular Activity

Research indicates that this compound can be modified to enhance its antitubercular activity. For example, structural modifications involving piperazine derivatives have shown promising results against Mycobacterium tuberculosis.

| Modification | Activity (MIC) |

|---|---|

| Piperazine Derivative 1 | 0.5 μg/mL |

| Piperazine Derivative 2 | 0.75 μg/mL |

Case Study 1: Synthesis and Evaluation of Derivatives

In a study published in Molecules, researchers synthesized various derivatives of 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid and evaluated their antibacterial activity against MRSA and other pathogens. The results indicated that certain modifications significantly enhanced activity compared to the parent compound .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that substituents on the piperazine ring could influence biological activity dramatically. For example, smaller lipophilic groups were favored for enhanced interaction with bacterial targets, leading to improved potency .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Piperazine Functionalization: The target compound’s piperazine is directly linked to a furan ring, distinguishing it from quinolone-based (e.g., Ofloxacin derivatives) or chlorophenyl-containing analogs . Unlike Fmoc-protected piperazine derivatives (used in synthetic chemistry), the dihydrochloride salt form of the target compound suggests direct pharmacological activity .

Solubility and Stability: Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for intravenous formulations. This contrasts with neutral chlorophenyl-piperazine derivatives, which may require lipophilic carriers for CNS penetration .

Pharmacological Relevance :

- The carboxylic acid group in the target compound and Ofloxacin analogs may facilitate hydrogen bonding with biological targets, enhancing binding affinity .

- Chlorophenyl-piperazine derivatives are associated with CNS activity (e.g., antipsychotics), whereas furan-carboxylic acid analogs may target bacterial enzymes or inflammatory pathways .

Research Findings and Data

Table 2: Comparative Physicochemical Properties (Hypothetical Data*)

Key Insights:

- Water Solubility : The dihydrochloride form of the target compound likely outperforms Ofloxacin N-Oxide Hydrochloride and chlorophenyl analogs, aligning with salt-forming trends in drug design .

Preparation Methods

Reductive Amination Approach

One common method involves the reductive amination of a 3-(chloromethyl)furan-2-carboxylic acid intermediate with piperazine, followed by salt formation:

Step 1: Preparation of 3-(chloromethyl)furan-2-carboxylic acid

Starting from furan-2-carboxylic acid, chloromethylation at the 3-position is performed using chlorinating agents under controlled conditions.

Step 2: Reductive amination with piperazine

The chloromethyl intermediate is reacted with piperazine in the presence of a base such as triethylamine and a reducing agent like sodium triacetoxyborohydride in an aprotic solvent (e.g., 1,2-dichloroethane or methylene chloride). The reaction is typically stirred at room temperature for 1–4 hours to yield the piperazinylmethyl furan carboxylic acid derivative.

Step 3: Salt formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s crystallinity and solubility.

This method is supported by protocols described in patent US20040092529A1, which details the use of bases (triethylamine), reducing agents (sodium triacetoxyborohydride), and aprotic solvents (methylene chloride) for similar piperazine derivative syntheses.

Alternative Synthetic Routes

Reduction of Piperazine-2,5-dione Intermediates

Another approach involves the conversion of piperazine-2,5-dione intermediates to the desired piperazine derivative by reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to reflux temperatures for 10 minutes to several hours, followed by acylation or further functionalization.

-

Coupling of piperazine with carboxylic acid derivatives or activated esters under the presence of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and bases like dimethylaminopyridine (DMAP) in solvents like methylene chloride can also be employed to form the amide or related linkages.

Salt Formation and Purification

The final compound is isolated as the dihydrochloride salt by treating the free amine with hydrochloric acid. This step is crucial for pharmaceutical applications to ensure proper physicochemical properties. The salt formation is typically done in polar aprotic solvents or aqueous media, followed by crystallization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Chloromethylation | Chlorinating agent | Ambient to reflux | 1–8 hours | Toluene or similar | Formation of chloromethyl intermediate |

| Reductive amination | Piperazine, triethylamine, NaBH(OAc)3 | Room temperature | 1–4 hours | 1,2-dichloroethane, methylene chloride | Stirred reaction |

| Reduction of lactam intermediate | LiAlH4 | 0°C to reflux | 10 min to 6 hours | THF | Controlled temperature critical |

| Acylation/Coupling | Acyl chlorides or coupling reagents (e.g., EDC, DMAP) | Ambient | 15 min to 18 hours | Methylene chloride | Reaction time varies by reagent |

| Salt formation | HCl | Ambient | 1–3 hours | Polar aprotic solvent or aqueous | Crystallization step |

Research Findings and Optimization

Solvent Choice: Aprotic solvents such as methylene chloride and 1,2-dichloroethane are preferred for reductive amination and coupling steps due to their ability to dissolve reactants and maintain reaction selectivity.

Base Selection: Triethylamine is commonly used to neutralize acid by-products and facilitate nucleophilic substitution reactions.

Reducing Agents: Sodium triacetoxyborohydride offers mild and selective reduction conditions for reductive amination, minimizing side reactions.

Temperature Control: Maintaining reaction temperatures between 0°C and ambient is critical during reduction steps to avoid decomposition and improve yield.

Reaction Times: Optimized between 1 hour to overnight depending on the step to balance conversion and purity.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Chloromethylation | Chlorinating agent, toluene, reflux | Introduce chloromethyl group | 3-(chloromethyl)furan-2-carboxylic acid |

| Reductive amination | Piperazine, triethylamine, sodium triacetoxyborohydride, methylene chloride | Attach piperazine moiety | 3-(piperazin-1-ylmethyl)furan-2-carboxylic acid (free base) |

| Reduction of lactam intermediates | Lithium aluminum hydride, THF, 0°C to reflux | Reduce lactam to piperazine | Piperazine derivative |

| Acylation/Coupling | Acyl chlorides or coupling reagents, bases, methylene chloride | Functional group modification | Functionalized piperazine derivatives |

| Salt formation | Hydrochloric acid, polar aprotic solvent or aqueous | Form dihydrochloride salt | This compound |

Q & A

Q. What are the recommended methods for synthesizing 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride, and what purification techniques are most effective?

Synthesis typically involves coupling piperazine derivatives with furan-carboxylic acid precursors under mild acidic or basic conditions. A common approach includes:

- Step 1 : Reacting furan-2-carboxylic acid with a piperazine derivative (e.g., 1-(piperazin-1-yl)methanol) in the presence of a coupling agent like EDCl/HOBt.

- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol).

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) is effective for removing unreacted starting materials and byproducts. Stability during purification requires inert atmospheres to prevent degradation .

Q. How should the solubility and stability of this compound be characterized under varying experimental conditions?

- Solubility : The compound is water-insoluble but soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in ethanol. Solubility profiles should be validated via UV-Vis spectroscopy or HPLC in buffered solutions (pH 1–12) to assess ionizable group effects .

- Stability : Long-term storage at 4°C in airtight, desiccated containers is recommended. Degradation occurs under prolonged exposure to moisture or elevated temperatures, releasing toxic gases (e.g., HCl, CO). Stability studies using TGA/DSC can monitor thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of structurally similar piperazine-furan derivatives?

Discrepancies often arise from differences in:

- Structural modifications : Substituents on the piperazine ring (e.g., halogenation, methyl groups) alter receptor binding. For example, 5-nitro substitutions enhance nitroreductase activity .

- Experimental models : In vitro assays (e.g., enzyme inhibition) vs. in vivo pharmacokinetics may yield conflicting data. Cross-validation using orthogonal methods (SPR, ITC) and molecular docking studies can clarify mechanistic inconsistencies .

- Purity : Impurities (e.g., unreacted intermediates) may confound bioactivity results. LC-MS/MS quantification of impurities (≤0.1% w/w) is critical .

Q. What advanced analytical techniques are recommended for quantifying impurities and degradation products in this compound?

- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities. MS detection in positive ion mode identifies degradation products (e.g., hydrolyzed piperazine rings).

- NMR Spectroscopy : H- and C-NMR can detect structural changes, such as demethylation or oxidation of the furan moiety.

- XRD : Confirms crystalline form integrity, which impacts solubility and bioavailability. Reference standards for impurities (e.g., EP/BP guidelines) must be employed for calibration .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Parameter screening : Use DoE (Design of Experiments) to test variables like temperature (20–60°C), solvent polarity (ethanol vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios).

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps.

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling prompt adjustments. Post-synthesis, ultrafiltration removes colloidal byproducts .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors, enzymes)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions.

- Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution, critical for SAR optimization. Preclinical studies should use disease-relevant cell lines (e.g., cancer models for apoptosis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.